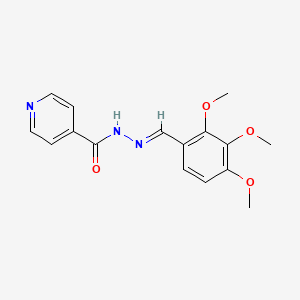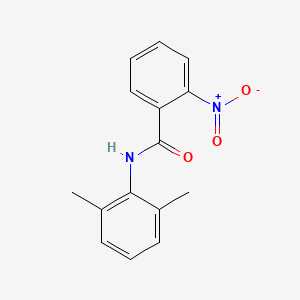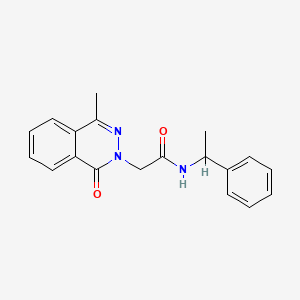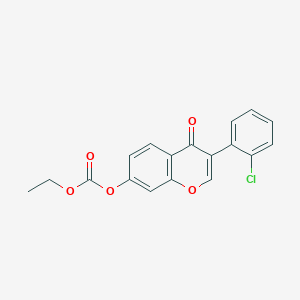
N-benzyl-2-phenyl-4-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N-benzyl-2-phenyl-4-quinolinecarboxamide derivatives typically involves strategies such as N-methylation of desmethyl precursors with carbon-11 labeled methyl iodide or triflate, demonstrating the compound's potential as a radioligand for imaging peripheral benzodiazepine receptors using positron emission tomography (PET) (Matarrese et al., 2001).
Molecular Structure Analysis
The molecular structure of N-benzyl-2-phenyl-4-quinolinecarboxamide and related compounds has been explored through various methods, including X-ray diffraction, demonstrating the compound's crystalline nature and providing insights into its 3D structure and the interactions within its crystal packing (Polo-Cuadrado et al., 2021).
Chemical Reactions and Properties
N-benzyl-2-phenyl-4-quinolinecarboxamide undergoes various chemical reactions, including facilitated reduction under mild reductive conditions, leading to the formation of protected (benzyl)amine derivatives. This demonstrates the compound's versatility in chemical transformations (Ragnarsson et al., 2001).
Wissenschaftliche Forschungsanwendungen
Visualization of Peripheral Benzodiazepine Receptors
A study by Matarrese et al. (2001) involved the labeling and evaluation of N-[11C]methylated quinoline-2-carboxamides as potential radioligands for the noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo with positron emission tomography (PET). These compounds showed high specific binding to PBR in multiple organs, suggesting their promise as radioligands for PBR imaging in vivo with PET (Matarrese et al., 2001).
Asymmetric Hydrogenation of Functionalized Alkenes
Research by Imamoto et al. (2012) presented the use of quinoline derivatives in the field of catalysis, specifically in the asymmetric hydrogenation of functionalized alkenes. Their work demonstrated the practical utility of these catalysts in the efficient preparation of several chiral pharmaceutical ingredients, showcasing the relevance of quinoline compounds in synthetic organic chemistry (Imamoto et al., 2012).
Development of Antimycobacterial Compounds
Goněc et al. (2012) investigated the biological activity of substituted quinoline-2-carboxamides and their effectiveness against mycobacterial species. Some compounds exhibited higher activity against M. tuberculosis than standard treatments, suggesting potential applications in developing new antimycobacterial therapies (Goněc et al., 2012).
Anticancer Activity through Inhibition of DNA Methylation
A study by Rilova et al. (2014) on quinoline derivatives, specifically focusing on the SGI-1027 molecule and its derivatives, showed that these compounds inhibit DNA methyltransferase, which could lead to the re-expression of silenced genes in cancer cells. This suggests their potential application in cancer therapy through epigenetic modulation (Rilova et al., 2014).
Organic Light-Emitting Diodes (OLEDs)
Research into organic light-emitting diodes (OLEDs) has explored the use of quinoline derivatives as emitting materials. Studies such as that by T. and colleagues (2001) have demonstrated that quinoline-based compounds can be used in OLEDs to emit bright light, indicating their importance in the development of display technologies (T. et al., 2001).
Eigenschaften
IUPAC Name |
N-benzyl-2-phenylquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O/c26-23(24-16-17-9-3-1-4-10-17)20-15-22(18-11-5-2-6-12-18)25-21-14-8-7-13-19(20)21/h1-15H,16H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFGFEOLNELJISV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-phenylquinoline-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5558092.png)



![N-[(3S*,4R*)-1-(3-chloro-4-fluorobenzoyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5558140.png)

![5-(2-furyl)-4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5558142.png)
![8-phenylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5558149.png)

![3-[5-(2,5-dichlorophenyl)-2-furyl]-2-phenylacrylonitrile](/img/structure/B5558167.png)

![4-[4-(4-morpholinyl)-1-phthalazinyl]phenol](/img/structure/B5558187.png)

![3-({4-[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one](/img/structure/B5558200.png)